Cas no 1555-72-2 (1,3-Propanediamine, N-(3-aminopropyl)-N-phenyl-)

1,3-Propanediamine, N-(3-aminopropyl)-N-phenyl- structure
1555-72-2 structure
Product Name:1,3-Propanediamine, N-(3-aminopropyl)-N-phenyl-
CAS No:1555-72-2
MF:C12H21N3
MW:207.315242528915
CID:1330698
PubChem ID:21296884
Update Time:2025-04-20

1,3-Propanediamine, N-(3-aminopropyl)-N-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Propanediamine, N-(3-aminopropyl)-N-phenyl-
    • N'-(3-aminopropyl)-N'-phenylpropane-1,3-diamine
    • N~1~-(3-Aminopropyl)-N~1~-phenylpropane-1,3-diamine
    • 1555-72-2
    • DTXSID60612108
    • SCHEMBL1952604
    • Inchi: 1S/C12H21N3/c13-8-4-10-15(11-5-9-14)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11,13-14H2
    • InChI Key: FCYLESXZIMNFSO-UHFFFAOYSA-N
    • SMILES: N(C1C=CC=CC=1)(CCCN)CCCN

Computed Properties

  • Exact Mass: 207.173547683g/mol
  • Monoisotopic Mass: 207.173547683g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 7
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 55.3Ų
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